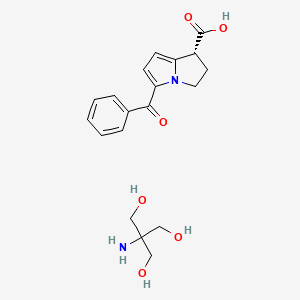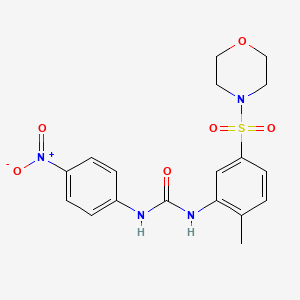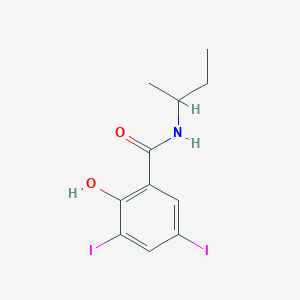![molecular formula C16H14N4OS B14144517 1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide CAS No. 88838-93-1](/img/structure/B14144517.png)
1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
The synthesis of 1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)aniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the triazole ring. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding amine derivative using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents such as bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain microorganisms makes it a candidate for further biological studies.
Medicine: Research has indicated that the compound may have anticancer properties. It has been studied for its ability to inhibit the proliferation of cancer cells and induce apoptosis.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
作用机制
The mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in microorganisms. Similarly, its anticancer properties may result from its interaction with signaling pathways that regulate cell growth and apoptosis.
相似化合物的比较
1-[3-(Methylsulfanyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties. the presence of different substituents can significantly affect their biological activity and applications.
Thiadiazole derivatives: These compounds contain a thiadiazole ring, which is another five-membered ring with sulfur and nitrogen atoms. They also exhibit diverse biological activities, including antimicrobial and anticancer properties.
Pyrazole derivatives: These compounds have a pyrazole ring, which is a five-membered ring with two nitrogen atoms. They are known for their anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
88838-93-1 |
|---|---|
分子式 |
C16H14N4OS |
分子量 |
310.4 g/mol |
IUPAC 名称 |
1-(3-methylsulfanylphenyl)-5-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4OS/c1-22-13-9-5-8-12(10-13)20-16(11-6-3-2-4-7-11)18-15(19-20)14(17)21/h2-10H,1H3,(H2,17,21) |
InChI 键 |
SJTOBPWPSKWKSI-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC(=C1)N2C(=NC(=N2)C(=O)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


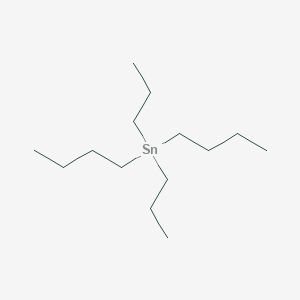
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)

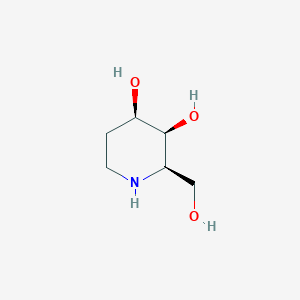

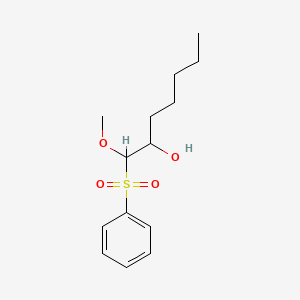
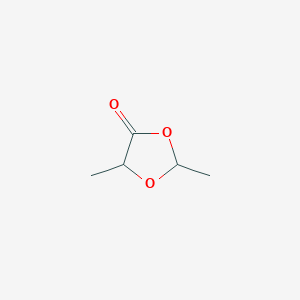
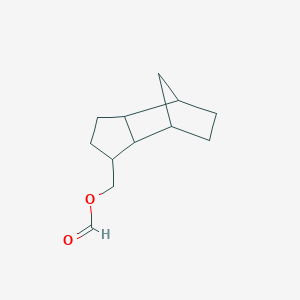

![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)
![1,6-Diethenylbicyclo[4.1.0]heptane](/img/structure/B14144503.png)
